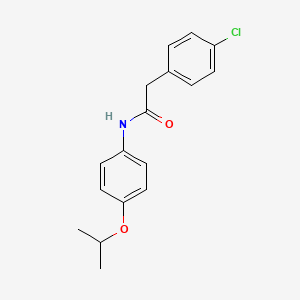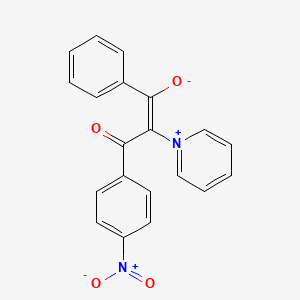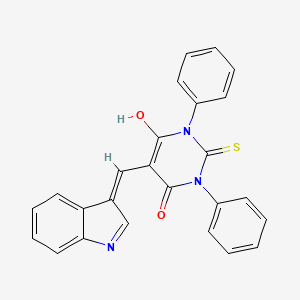
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and an isopropoxyphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-bromophenyl)-N-(4-isopropoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-N-(4-isopropoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and isopropoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H18ClNO2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(4-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)21-16-9-7-15(8-10-16)19-17(20)11-13-3-5-14(18)6-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
VRRVDMNNTUVGOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Cyanophenyl)-1-methyl-3-nitroimidazo[1,2-a]pyridin-1-ium](/img/structure/B13377043.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377057.png)
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13377061.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B13377069.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377074.png)

![N-(5-amino-1H-tetraazol-1-yl)-N-[(2-isopropoxy-1-naphthyl)methyl]amine](/img/structure/B13377082.png)

![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
